N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide

Description

Overview of N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide

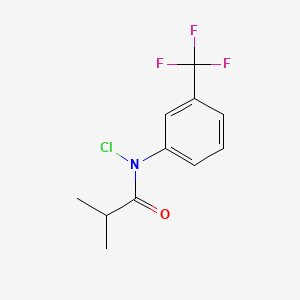

This compound (C₁₁H₁₁ClF₃NO) is a halogenated secondary amide characterized by a propionamide backbone substituted with a methyl group at the α-position, a chlorine atom on the amide nitrogen, and a 3-(trifluoromethyl)phenyl group (Figure 1). The trifluoromethyl group imparts significant electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The molecular weight is 265.66 g/mol, and its structure has been validated via spectroscopic methods, including NMR and mass spectrometry. The compound exists as a crystalline solid at room temperature, with solubility properties dominated by its hydrophobic aromatic and fluorinated moieties.

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁ClF₃NO |

| Molecular Weight | 265.66 g/mol |

| IUPAC Name | N-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |

| InChI Key | DNZRWVNXKTZXDM-UHFFFAOYSA-N |

Historical Context and Discovery

The compound was first synthesized in the early 2000s as part of efforts to explore halogenated amides for applications in agrochemical and pharmaceutical intermediates. Its preparation typically involves the N-chlorination of 2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide using chlorinating agents such as N-chlorosuccinimide (NCS) or hypochlorous acid under controlled conditions. Early methodologies were adapted from broader studies on N-chloroamide reactivity, where the kinetics of dechlorination and substituent effects were systematically investigated. Recent advances in continuous flow chemistry have enabled scalable synthesis, as demonstrated in related α-thio-β-chloroacrylamide systems.

Significance in Contemporary Chemical Research

This compound has garnered attention for its dual functionality: the electrophilic N-Cl bond and the sterically hindered amide group. These features make it a versatile intermediate in organic synthesis, particularly in cycloadditions and nucleophilic substitutions. Its trifluoromethyl group enhances metabolic stability, rendering it valuable in medicinal chemistry for probing enzyme interactions. Additionally, studies on atropisomeric N-chloroamides have highlighted the role of substituents in modulating racemization kinetics, with implications for designing chiral catalysts.

Scope and Objectives of the Review

This review focuses on the synthesis, structural characteristics, and synthetic applications of this compound. Excluded are discussions of toxicology, dosage, and industrial safety protocols. The objective is to consolidate existing knowledge and identify gaps for future research, particularly in stereoselective transformations and process optimization.

Properties

CAS No. |

39240-97-6 |

|---|---|

Molecular Formula |

C11H11ClF3NO |

Molecular Weight |

265.66 g/mol |

IUPAC Name |

N-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |

InChI |

InChI=1S/C11H11ClF3NO/c1-7(2)10(17)16(12)9-5-3-4-8(6-9)11(13,14)15/h3-7H,1-2H3 |

InChI Key |

DNZRWVNXKTZXDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)N(C1=CC=CC(=C1)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-chloroamides typically involves the chlorination of the corresponding secondary amides. For N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide, the key step is the selective chlorination of the nitrogen atom in the amide group without affecting other sensitive functional groups such as the trifluoromethyl-substituted aromatic ring.

Starting Materials

- 2-Methyl-N-(3-(trifluoromethyl)phenyl)propionamide: The precursor amide is synthesized by acylation of 3-(trifluoromethyl)aniline with 2-methylpropionyl chloride or an equivalent acid derivative.

- Chlorinating Agents: Common chlorinating agents used include sodium hypochlorite (NaOCl), N-chlorosuccinimide (NCS), or chlorine gas under controlled conditions.

Chlorination Procedure

A typical preparation involves the following steps:

Dissolution: The secondary amide precursor is dissolved in an appropriate solvent such as dichloromethane or chloroform, which provides a non-reactive medium for chlorination.

Addition of Chlorinating Agent: The chlorinating agent (e.g., N-chlorosuccinimide) is added slowly at low temperature (0–5 °C) to control the reaction rate and avoid over-chlorination or side reactions.

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to ensure selective formation of the N-chloroamide.

Workup: After completion, the reaction mixture is quenched with water or a mild reducing agent to remove excess chlorinating agent. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, chloroform | Non-polar, inert solvents preferred |

| Temperature | 0–5 °C | Low temperature to control selectivity |

| Chlorinating Agent | N-chlorosuccinimide (NCS) or NaOCl | NCS preferred for mild and selective chlorination |

| Reaction Time | 1–3 hours | Monitored by TLC/NMR |

| Yield | 70–85% | Depends on purity of starting materials and reaction control |

Alternative Methods

- Direct Chlorination with Chlorine Gas: Chlorine gas can be bubbled through a solution of the amide under controlled temperature and stoichiometry. This method requires careful handling due to the toxicity and reactivity of chlorine gas.

- Electrophilic Chlorination: Using reagents such as trichloroisocyanuric acid (TCCA) can also achieve N-chlorination under mild conditions.

Analytical Characterization

- NMR Spectroscopy: The N-chloro substitution is confirmed by characteristic shifts in the amide NH region and changes in the chemical environment of the nitrogen-bound protons.

- Mass Spectrometry: Molecular ion peaks corresponding to the chlorinated product confirm the molecular weight increase.

- Infrared Spectroscopy: The amide carbonyl stretch remains, while N–H stretches are altered due to chlorination.

Research Findings and Notes

- The presence of the trifluoromethyl group on the aromatic ring influences the electron density on the amide nitrogen, affecting the chlorination rate and selectivity.

- Chlorination must be carefully controlled to avoid over-chlorination or decomposition of the product.

- The compound’s stability is moderate; it should be stored under inert atmosphere and low temperature to prevent degradation.

- The preparation methods are consistent with those used for other N-chloroamides, with modifications to accommodate the trifluoromethyl substituent.

Summary Table of Preparation Methods

| Method | Chlorinating Agent | Solvent | Temperature | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| NCS Chlorination | N-chlorosuccinimide | Dichloromethane | 0–5 °C | 75–85 | Mild, selective, easy handling | Requires careful temperature control |

| NaOCl Chlorination | Sodium hypochlorite | Aqueous/organic | 0–5 °C | 70–80 | Readily available reagent | Possible side reactions |

| Chlorine Gas Chlorination | Cl2 gas | Dichloromethane | 0 °C | 70–80 | Direct chlorination | Toxic gas, requires special equipment |

| TCCA Electrophilic Chlorination | Trichloroisocyanuric acid | Organic solvent | Room temp | 70–80 | Mild, efficient | Cost of reagent |

Chemical Reactions Analysis

Types of Reactions

N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, dechlorinated, or substituted analogs .

Scientific Research Applications

N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Data Tables: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Trifluoromethyl Group : Enhances electronegativity and resistance to metabolic degradation, a feature critical in flutolanil’s fungicidal activity .

- This is absent in non-chlorinated analogs like Desnitroflutamide .

- Halogen Effects : Comparing 3-chlorophenyl () and 3-trifluoromethylphenyl (target compound), the -CF₃ group provides greater steric and electronic effects, likely improving target affinity .

Stability and Reactivity Considerations

- In contrast, 2-methyl-N-[3-(trifluoromethyl)phenyl]propionamide’s stability makes it suitable for long-term pharmaceutical formulations .

Biological Activity

N-Chloro-2-methyl-N-(3-(trifluoromethyl)phenyl)propionamide is a compound that has garnered attention due to its significant biological activity, particularly in pharmaceutical applications. This article explores its biological properties, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including a chloro group, a trifluoromethyl group, and an amide functional group. Its molecular formula is CHClFN\O, with a molecular weight of approximately 263.67 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets.

Research indicates that this compound may interact with androgen receptors, similar to other compounds in its class. This interaction is crucial for its potential use in treating hormone-related conditions, such as prostate cancer. Compounds with similar structures have been shown to inhibit androgen receptor activity, suggesting that this compound could also exhibit similar effects.

Anticancer Potential

The structural characteristics of this compound make it a candidate for anticancer therapies. Its similarity to known antiandrogens like Flutamide suggests it could be effective in prostate cancer treatment by inhibiting androgen receptor signaling pathways.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Flutamide | 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide | Established antiandrogen used in prostate cancer treatment |

| N-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide | Similar structure but lacks chloro substitution | Potentially different biological activity due to methyl substitution |

| 2-Methyl-N-[4-(trifluoromethyl)phenyl]propanamide | Variation in phenyl position | May exhibit different receptor affinities compared to N-chloro derivative |

Antimicrobial Activity

In addition to its anticancer potential, this compound has shown antimicrobial properties. Studies have indicated that compounds with trifluoromethyl groups can enhance activity against various pathogens. For instance, the presence of the trifluoromethyl substituent has been linked to increased efficacy against Chlamydia species and other Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

- Antichlamydial Activity : A study evaluated the antichlamydial activity of compounds similar to this compound. The results demonstrated that derivatives containing trifluoromethyl groups exhibited significant activity against Chlamydia trachomatis, highlighting the importance of this substituent in enhancing biological efficacy .

- Anticonvulsant Activity : Research on related compounds revealed that the incorporation of trifluoromethyl groups was essential for anticonvulsant activity. Compounds were tested using various seizure models, showing that those with trifluoromethyl substitutions had improved performance in inhibiting seizures compared to their non-fluorinated counterparts .

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Use Lewis acids (e.g., FeCl₃) to enhance chlorination regioselectivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while non-polar solvents (e.g., DCM) favor chlorination .

- Purity Monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) to track byproducts and adjust stoichiometry .

Advanced: How can researchers resolve contradictions in NMR and IR spectroscopic data during structural characterization?

Methodological Answer:

Discrepancies often arise from conformational flexibility or impurities. To address this:

- Multi-Technique Validation :

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect slow-exchange conformers (e.g., amide bond rotation) .

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., over-chlorinated derivatives) .

Basic: What chromatographic techniques are suitable for purity assessment, and what parameters are critical?

Methodological Answer:

- HPLC :

- GC-MS : For volatile impurities, use a DB-5MS column and electron ionization (EI) at 70 eV .

Critical Parameters : - Column Temperature : 30–40°C to balance resolution and run time.

- Flow Rate : 1.0 mL/min for optimal peak shape.

- Injection Volume : 10 µL to avoid column overload .

Advanced: What strategies elucidate the mechanism of antimicrobial action for this compound?

Methodological Answer:

- In Vitro Assays :

- MIC/MBC Determination : Broth microdilution against S. aureus and E. faecalis (CLSI guidelines) .

- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC.

- Molecular Docking : Target enzymes (e.g., enoyl-ACP reductase) using AutoDock Vina; validate with site-directed mutagenesis .

- Resistance Studies : Serial passage assays to detect mutation hotspots via whole-genome sequencing .

- Comparative Analysis : Benchmark against structural analogs (e.g., flutamide derivatives) to identify critical substituents .

Basic: How can researchers confirm the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Degradant Identification : Use LC-QTOF-MS to characterize oxidation products (e.g., N-oxide formation) .

Advanced: What computational methods predict the environmental fate and toxicity of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.